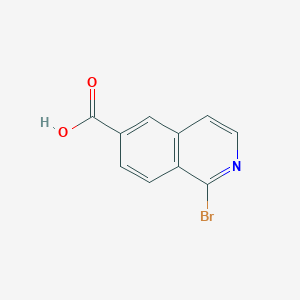

1-Bromoisoquinoline-6-carboxylic acid

Description

Contextualization within Isoquinoline (B145761) Chemistry

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds. nih.govnih.gov The isoquinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. nih.govresearchgate.netrsc.org These compounds exhibit a wide array of biological activities, and their derivatives are investigated for potential therapeutic uses, including as anticancer and antimicrobial agents. nih.govamerigoscientific.com The specific placement of substituents, such as halogens and carboxylic acids, on the isoquinoline core can significantly influence the molecule's chemical properties and reactivity, allowing for the generation of diverse molecular architectures. amerigoscientific.com

Significance of Halogenated Carboxylic Acids in Advanced Organic Synthesis

Halogenated carboxylic acids are versatile building blocks in modern organic synthesis. The presence of both a halogen atom and a carboxylic acid group on the same molecule provides two distinct reactive sites. acs.orglibretexts.org The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental methods for forming carbon-carbon bonds. acs.org It can also serve as a leaving group in nucleophilic substitution reactions. libretexts.org

Simultaneously, the carboxylic acid functional group can be converted into a range of other functionalities, including esters, amides, and acid chlorides, or it can be removed through decarboxylation. acs.orgpressbooks.pub This dual reactivity makes halogenated carboxylic acids, including aromatic and heteroaromatic variants, powerful intermediates for constructing complex molecular scaffolds in a controlled, stepwise manner. acs.org

Overview of Current Research Trajectories for 1-Bromoisoquinoline-6-carboxylic Acid

While the chemical structure of this compound, with its dual functional groups, marks it as a compound of interest for synthetic chemists, extensive research specifically detailing its applications and reaction pathways is not widely available in public literature. Its existence is confirmed in chemical supplier catalogs, and its potential utility can be inferred from the known reactivity of its constituent functional groups. cymitquimica.comambeed.com

Research on related bromoisoquinoline and isoquinoline carboxylic acid isomers is more broadly documented, with studies exploring their synthesis and incorporation into larger, biologically active molecules. researchgate.netresearchgate.netgeorganics.sk Based on these related studies, the likely research trajectory for this compound would involve its use as a key intermediate. Researchers would likely leverage the bromine at the C-1 position for metal-catalyzed cross-coupling reactions to introduce new carbon-based substituents. The carboxylic acid at the C-6 position would be valuable for forming amide or ester linkages, allowing the molecule to be tethered to other fragments or pharmacophores. However, specific, published research focusing solely on this particular isomer remains limited.

Chemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 1368330-08-8 | nih.govambeed.com |

| Molecular Formula | C10H6BrNO2 | ambeed.com |

| Molecular Weight | 252.07 g/mol | cymitquimica.com |

| Purity | ≥98% | cymitquimica.com |

| SMILES Code | O=C(C1=CC2=C(C(Br)=NC=C2)C=C1)O | ambeed.com |

Structure

3D Structure

Properties

IUPAC Name |

1-bromoisoquinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-9-8-2-1-7(10(13)14)5-6(8)3-4-12-9/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWGNNKRWZYMOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Br)C=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromoisoquinoline 6 Carboxylic Acid and Analogues

Strategies for the Construction of the Isoquinoline (B145761) Core

The formation of the bicyclic isoquinoline ring system is the foundational step in the synthesis of 1-bromoisoquinoline-6-carboxylic acid. Both classical and contemporary methods are employed to build this heterocyclic framework, each offering distinct advantages in terms of substrate scope and efficiency.

Classical Cyclization Reactions and Their Modifications

Several named reactions, dating back to the late 19th and early 20th centuries, remain cornerstones of isoquinoline synthesis. These methods typically involve the intramolecular cyclization of a substituted β-phenylethylamine derivative.

Bischler-Napieralski Reaction: This is one of the most widely used methods for synthesizing 3,4-dihydroisoquinolines, which can be subsequently dehydrogenated to form the aromatic isoquinoline ring. iust.ac.ir The reaction involves the cyclodehydration of a β-phenylethylamide using a Lewis acid, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). quimicaorganica.org The cyclization is an electrophilic aromatic substitution, and its success is often enhanced by the presence of electron-donating groups on the aromatic ring of the phenethylamine precursor. quimicaorganica.org For the synthesis of a 6-substituted isoquinoline, the cyclization of a meta-substituted phenethylamine derivative proceeds to the para position relative to the activating group, yielding the desired regioisomer. quimicaorganica.org

Pomeranz–Fritsch Reaction: This reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of benzalaminoacetals, which are formed by the condensation of a benzaldehyde with an aminoacetaldehyde diethyl acetal. iust.ac.ir The reaction conditions can be harsh, often requiring strong acids like sulfuric acid. iust.ac.ir Modifications, such as the Schlittler-Müller variation, use benzylamines and a glyoxal acetal to achieve the same core structure. A key consideration for synthesizing 6-substituted isoquinolines via this method is the starting benzaldehyde; for instance, p-bromobenzaldehyde can be used to generate 6-bromoisoquinoline, which can be a precursor to the target carboxylic acid. datapdf.com

Pictet-Spengler Reaction: A variation of the Bischler-Napieralski reaction, the Pictet-Spengler synthesis involves the condensation of a β-phenylethylamine with an aldehyde or ketone to form an imine, which then undergoes an acid-catalyzed cyclization to yield a tetrahydroisoquinoline. iust.ac.ir This method is particularly important in the biosynthesis of isoquinoline alkaloids, where enzymes catalyze the reaction under physiological conditions. harvard.edu

These classical methods are summarized in the table below.

| Reaction Name | Precursors | Key Reagents | Intermediate/Product |

| Bischler-Napieralski | β-phenylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline |

| Pomeranz–Fritsch | Benzaldehyde, Aminoacetaldehyde acetal | Strong Acid (e.g., H₂SO₄) | Isoquinoline |

| Pictet-Spengler | β-phenylethylamine, Aldehyde/Ketone | Acid catalyst | Tetrahydroisoquinoline |

Annulation Reactions for Isoquinoline Ring Formation

Modern synthetic chemistry has introduced a variety of annulation strategies, often employing transition-metal catalysts, to construct the isoquinoline ring with high efficiency and functional group tolerance. These methods build the heterocyclic ring by forming two new bonds in a single or sequential process.

Transition-metal-catalyzed reactions have become powerful tools for C-H activation and functionalization, enabling the construction of complex heterocyclic systems. organic-chemistry.org For instance, rhodium(III)-catalyzed C-H bond activation of in situ generated oximes (from the condensation of aryl ketones and hydroxylamine) followed by cyclization with an internal alkyne provides a rapid method to assemble multisubstituted isoquinolines. organic-chemistry.org Similarly, palladium-catalyzed coupling and iminoannulation of internal acetylenes offer another route to this scaffold. organic-chemistry.org

Other notable annulation strategies include:

Sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate, mediated by a palladium catalyst under microwave irradiation. organic-chemistry.org

Copper(I)-catalyzed tandem reactions of 2-bromoaryl ketones, terminal alkynes, and acetonitrile, which proceed via N-atom transfer in a three-component [3+2+1] cyclization. organic-chemistry.org

Silver-catalyzed cyclization of 2-alkynyl benzyl azides, which tolerates a variety of functional groups. organic-chemistry.org

These contemporary methods often provide access to highly substituted isoquinolines that are difficult to prepare using classical approaches. harvard.edunih.gov

Regioselective Bromination Approaches for Isoquinolines

Introducing a bromine atom at a specific position on the isoquinoline ring requires careful selection of brominating agents and reaction conditions. The electronic nature of the isoquinoline system, with an electron-deficient pyridine (B92270) ring and a comparatively electron-rich benzene (B151609) ring, dictates the site of electrophilic attack.

Direct Electrophilic Bromination of Isoquinoline Systems in Strong Acidic Media

Direct electrophilic aromatic substitution on the isoquinoline ring generally occurs on the benzene portion, at positions C5 and C8. shahucollegelatur.org.in To achieve regioselective bromination, the reaction is often performed in a strong acidic medium. Under these conditions, the nitrogen atom is protonated, further deactivating the pyridine ring towards electrophilic attack and directing substitution to the benzenoid ring.

It has been demonstrated that isoquinoline can be regioselectively monobrominated at the C5-position. This is achieved by using N-bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄) or N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid (CF₃SO₃H). The choice of acid, brominating agent, and temperature are all critical factors for achieving high regioselectivity.

Bromination through Precursors and In Situ Generated Reagents

To achieve bromination at the C1 position, an alternative strategy is required, as this position is part of the electron-deficient pyridine ring and not susceptible to direct electrophilic attack. A common approach is to first activate the isoquinoline system by converting it into its N-oxide. The N-oxide functionality alters the electronic properties of the ring, making the C1 position susceptible to nucleophilic-like attack by a brominating agent.

The synthesis of 1-bromoisoquinoline can be effectively carried out from isoquinoline N-oxide. The reaction proceeds by treating the N-oxide with a brominating agent like phosphorus oxybromide (POBr₃), often in the presence of dimethylformamide (DMF). This method provides a reliable way to introduce bromine specifically at the C1 position.

Introduction and Functionalization of the Carboxylic Acid Moiety

The final key step is the introduction of a carboxylic acid group at the C6 position of the isoquinoline ring. This can be accomplished either by building the ring from a precursor already containing the desired functionality (or a masked version of it) or by functionalizing a pre-formed 6-substituted isoquinoline.

One effective strategy begins with a Pomeranz-Fritsch reaction using a para-substituted benzaldehyde, such as p-bromobenzaldehyde. This approach yields 6-bromoisoquinoline. datapdf.com The bromo group can then serve as a handle for introducing the carboxylic acid. A common two-step sequence for this transformation is:

Cyanation: The 6-bromoisoquinoline is converted to 6-cyanoisoquinoline. This is typically achieved through a Rosenmund–von Braun reaction, which involves heating the aryl halide with copper(I) cyanide (CuCN). datapdf.com

Hydrolysis: The resulting nitrile (6-cyanoisoquinoline) is then hydrolyzed to the carboxylic acid. This can be done under either acidic or basic conditions. libretexts.orgchemistrysteps.com Heating the nitrile under reflux with an aqueous acid, such as hydrochloric acid, will yield the carboxylic acid directly. libretexts.org

An alternative route involves the oxidation of a methyl group. If 6-methylisoquinoline is synthesized or available, the methyl group can be oxidized to a carboxylic acid. google.com This oxidation can be carried out using strong oxidizing agents like potassium permanganate (KMnO₄) or by catalytic methods. researchgate.net For instance, oxidation of aryl methyl groups can be achieved using reagents like vanadium pentoxide in sulfuric acid. google.com

These methods provide versatile pathways to introduce the carboxylic acid group, allowing for the synthesis of the target this compound by combining the strategies for ring formation, bromination, and carboxylation.

Oxidative Methods for Carboxylic Acid Synthesis from Precursors

The direct oxidation of substituent groups, such as alkyl or formyl groups, already present on the isoquinoline ring system is a straightforward approach to installing a carboxylic acid. While isoquinoline itself can be resistant to oxidation, undergoing ring cleavage only under harsh conditions, the presence of specific substituents can direct the oxidation to the desired position. shahucollegelatur.org.inpharmaguideline.com For instance, the oxidation of a methyl group at the C-6 position of a 1-bromoisoquinoline precursor would yield the desired carboxylic acid. The outcome of oxidation reactions can be heavily influenced by other substituents on the ring system. shahucollegelatur.org.in

A representative oxidative method involves the conversion of a methyl group to a carboxylate. This can be achieved using oxidizing agents like hydrogen peroxide (H₂O₂) in the presence of a catalyst, such as a ferrous (Fe²⁺) ion. This method provides a direct pathway to the carboxylic acid from an appropriate methyl-substituted precursor.

Carbonylation Reactions for Carboxylic Acid Installation

Palladium-catalyzed carbonylation reactions represent a powerful tool for converting aryl halides, such as 1-bromoisoquinoline, into carboxylic acid derivatives. This methodology involves the reaction of the halide with carbon monoxide (CO) in the presence of a palladium catalyst. nih.govacs.org

A notable advancement in this area is the use of a two-chamber reactor system (COware) that allows for the ex situ generation of carbon monoxide from chloroform. nih.gov This technique avoids the direct handling of toxic CO gas and facilitates the carbonylation reaction under milder conditions, which helps in preserving sensitive functional groups on the substrate. nih.gov The reaction typically proceeds through an aminocarbonylation process to yield an amide, which can then be hydrolyzed in a subsequent step to furnish the final carboxylic acid.

| Parameter | Condition | Reference |

|---|---|---|

| Reactant | Bromo-isoquinoline | nih.gov |

| CO Source | Chloroform (in a two-chamber reactor) | nih.gov |

| Catalyst | Palladium complex | nih.gov |

| Initial Product | Amide (from aminocarbonylation) | nih.gov |

| Final Product | Carboxylic Acid (after hydrolysis) | nih.gov |

Hydrolysis of Nitriles and Esters

The hydrolysis of nitriles (cyano groups) and esters is a classic and reliable method for the synthesis of carboxylic acids. libretexts.orgchemistrysteps.com This transformation can be carried out under either acidic or basic conditions. libretexts.org For the synthesis of this compound, this would involve the hydrolysis of a 1-bromo-6-cyanoisoquinoline or a corresponding ester, such as methyl 1-bromoisoquinoline-6-carboxylate.

Acid-catalyzed hydrolysis typically involves heating the nitrile or ester with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.orggoogle.com Basic hydrolysis is performed by heating with a hydroxide base, such as sodium hydroxide (NaOH), which yields a carboxylate salt. libretexts.org A final acidification step is then required to protonate the salt and isolate the free carboxylic acid. libretexts.org

| Condition | Reagents | Intermediate Product | Final Step | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | Dilute HCl or H₂SO₄, Heat | Carboxylic Acid | Direct isolation | libretexts.orgchemistrysteps.com |

| Alkaline Hydrolysis | NaOH or KOH, Heat | Carboxylate Salt | Acidification with strong acid | libretexts.org |

Integrated Multi-Step Synthesis Pathways for Brominated Isoquinoline Carboxylic Acids

Complex molecules like brominated isoquinoline carboxylic acids are often prepared through multi-step sequences that construct the core heterocyclic structure from simpler, acyclic precursors. These pathways allow for precise control over the placement of substituents.

Synthetic Routes from Substituted Phenylacetonitrile Derivatives

An efficient pathway to synthesize brominated tetrahydroisoquinoline carboxylic acid analogs begins with substituted phenylacetonitrile derivatives. A documented four-step synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid starts from 3-bromophenylacetonitrile. google.com

The synthesis proceeds as follows:

Reduction: The nitrile group of 3-bromophenylacetonitrile is reduced to a primary amine using a catalyst like Raney nickel and hydrogen gas, yielding 3-bromophenethylamine. google.com

Amidation: The resulting amine is then acylated, for example, by reacting it with methyl chloroformate to form the corresponding methyl carbamate. google.com

Cyclization: The key ring-forming step is a Pictet-Spengler type reaction. The carbamate undergoes cyclization with glyoxylic acid (2-oxoacetic acid) in the presence of concentrated sulfuric acid to form the tetrahydroisoquinoline ring system. google.com

Hydrolysis: The final step involves the hydrolysis of the carbamate and any ester groups under acidic conditions (e.g., refluxing in 8-10M sulfuric acid) to yield the final product, 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. google.com

| Step | Description | Key Reagents | Reference |

|---|---|---|---|

| 1 | Reduction of Nitrile | 3-Bromophenylacetonitrile, Raney Nickel, H₂ | google.com |

| 2 | Amidation | 3-Bromophenethylamine, Methyl Chloroformate | google.com |

| 3 | Ring Closure (Cyclization) | Methyl 3-bromophenethylcarbamate, 2-Oxoacetic acid, H₂SO₄ | google.com |

| 4 | Hydrolysis | 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, H₂SO₄ (aq) | google.com |

Chemoenzymatic Approaches in Isoquinoline Carboxylic Acid Synthesis

Chemoenzymatic methods combine the selectivity of biological catalysts with the practicality of chemical synthesis to produce high-value compounds, particularly chiral molecules. In the context of isoquinoline carboxylic acids, these approaches are especially prominent in the synthesis of optically pure 1,2,3,4-tetrahydroisoquinoline (THIQ) carboxylic acids, which are important chiral building blocks. researchgate.net

One advanced strategy is the deracemization of racemic THIQ carboxylic acids. This can be achieved using a dual-enzyme system in a one-pot redox cascade. For example, a D-amino acid oxidase (FsDAAO) from Fusarium solani selectively oxidizes the D-enantiomer of the racemic acid to the corresponding imine. researchgate.net Concurrently, an imine reductase (IRED) or a chemical reducing agent reduces the imine back to the racemic amine, which re-enters the cycle, or a stereoselective reductase can convert the imine preferentially into the desired S-enantiomer, leading to a high yield of the optically pure product. researchgate.net This biocatalytic approach has been successfully used for the preparative-scale synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid with excellent enantiomeric excess (>99%) and good isolated yields. researchgate.net

| Enzyme/Method | Role | Substrate | Outcome | Reference |

|---|---|---|---|---|

| D-Amino Acid Oxidase (FsDAAO) | Kinetic resolution via selective oxidation of the D-enantiomer | Racemic 1-carboxyl substituted THIQs | (S)-enantiomer and the corresponding imine | researchgate.net |

| FsDAAO + Reductant (e.g., ammonia-borane) | One-pot deracemization | Racemic 1-carboxyl substituted THIQs | Enantiopure (S)-enantiomer (>98% conversion, >99% ee) | researchgate.net |

Chemical Transformations and Reactivity of 1 Bromoisoquinoline 6 Carboxylic Acid

Reactivity of the Carboxylic Acid Group

The carboxylic acid functionality at the 6-position of the isoquinoline (B145761) ring is a key site for derivatization and modification. Its reactivity is typical of aromatic carboxylic acids, allowing for transformations such as esterification, amidation, decarboxylation, and reduction.

The carboxylic acid group of 1-bromoisoquinoline-6-carboxylic acid can be readily converted into esters and amides, which is a common strategy for creating derivatives with modified properties or for coupling to other molecules.

Esterification: The conversion to esters is typically achieved by reaction with an alcohol under acidic conditions or by using coupling agents. For biologically important molecules, which are often nonchromophoric, esterification is a common derivatization technique. thermofisher.com

Amidation: Amide bond formation is a fundamental reaction in medicinal chemistry. mdpi.com The coupling of the carboxylic acid with an amine can be facilitated by activating agents that convert the hydroxyl group of the acid into a better leaving group. Water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), are frequently used to couple carboxylic acids to amines in aqueous solutions. thermofisher.com The efficiency of these couplings can be enhanced by the addition of N-hydroxysulfosuccinimide. thermofisher.com In organic solvents, reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are effective for promoting amide formation. thermofisher.com These methods allow for the synthesis of a wide array of amide derivatives from this compound.

Table 1: Common Reagents for Esterification and Amidation

| Transformation | Reagent Class | Specific Examples | Solvent |

|---|---|---|---|

| Esterification | Acid Catalysis | H₂SO₄, HCl | Alcohol (as solvent) |

| Coupling Agents | Dicyclohexylcarbodiimide (DCC) | Organic (e.g., DCM, DMF) | |

| Amidation | Carbodiimides | EDAC, DCC | Aqueous or Organic |

| Additives | N-hydroxysulfosuccinimide (NHS) | Aqueous or Organic |

Decarboxylation involves the removal of the carboxylic acid group with the release of carbon dioxide. nih.gov While this process can require high temperatures for unactivated carboxylic acids, it has become a powerful tool in organic synthesis, particularly in the context of cross-coupling reactions. chemrxiv.orgwikipedia.org

Decarboxylative cross-coupling reactions utilize readily available carboxylic acids as substrates, avoiding the need for pre-functionalized organometallic reagents. wikipedia.orgresearchgate.net These reactions are often catalyzed by transition metals like palladium or copper. wikipedia.orgorganic-chemistry.org For heteroaromatic carboxylic acids, palladium-catalyzed decarboxylative coupling with aryl halides provides a direct route to aryl-substituted heterocycles. researchgate.net This suggests that this compound could potentially undergo decarboxylation to form a 1-bromoisoquinoline intermediate, which could then participate in further reactions or be protonated to yield 1-bromoisoquinoline. Copper-catalyzed protodecarboxylation, often assisted by microwave irradiation, provides an effective method for removing carboxylic acid groups from various aromatic systems. organic-chemistry.org

The selective reduction of a carboxylic acid in the presence of other reducible functional groups, such as the aryl bromide in this compound, presents a synthetic challenge. Strong reducing agents like lithium aluminum hydride can reduce carboxylic acids but are generally not selective. nih.gov

Modern synthetic methods offer highly chemoselective options. Catalytic hydrosilylation has emerged as a powerful technique for the reduction of carboxylic acid derivatives. nih.gov This method can preferentially reduce esters and amides in the presence of ketones or aldehydes. nih.gov Another approach is the use of borane reagents. A simple and mild protocol using bench-stable reagents can effectively reduce carboxylic acids while leaving ketones, esters, nitro-groups, and amides untouched. nih.gov These advanced methods would allow for the selective reduction of the carboxylic acid group in this compound to the corresponding primary alcohol, (1-bromoisoquinolin-6-yl)methanol, without affecting the bromine atom or the aromatic ring system.

Transformations Involving the Bromine Substituent

The bromine atom at the 1-position of the isoquinoline ring is an aryl halide, making it an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for their ability to form C-C bonds with high efficiency and functional group tolerance. mdpi.com The C-Br bond in this compound is a prime site for such transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming biaryl compounds by coupling an organohalide with an organoboron species, such as a boronic acid or ester. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base. wikipedia.orgyoutube.com The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com this compound can serve as the aryl halide component, coupling with various boronic acids to introduce new aryl or vinyl substituents at the 1-position.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the C-C bond formation |

| Organoboron Reagent | Arylboronic acids (Ar-B(OH)₂) | Source of the new carbon substituent |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the organoboron species |

| Solvent | Toluene/Water, Dioxane, DMF | Reaction medium |

Heck Reaction: The Mizoroki-Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the arylation of olefins. mdpi.com The catalytic cycle also proceeds through oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. mdpi.comlibretexts.org The bromine atom of this compound allows it to act as the unsaturated halide, enabling the introduction of various alkenyl groups at the 1-position of the isoquinoline core. researchgate.net

Table 3: Typical Conditions for Heck Reaction

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Catalyzes the C-C bond formation |

| Alkene | Styrene, Acrylates | Coupling partner |

| Base | Et₃N, NaOAc, K₂CO₃ | Neutralizes HX byproduct, regenerates catalyst |

| Solvent | DMF, Acetonitrile | Reaction medium |

Metal-Catalyzed Cross-Coupling Reactions

Nickel-Catalyzed Electrochemical Cross-Coupling Reactions

Nickel-catalyzed electrochemical cross-coupling reactions have emerged as a powerful and sustainable method for forming carbon-carbon bonds. wisc.edu These reactions utilize electricity as a traceless reductant, avoiding the need for stoichiometric metallic reducing agents and offering high functional group tolerance under mild conditions. rsc.orgchemrxiv.org In the context of this compound, this methodology allows for the coupling of the bromo-substituted isoquinoline core with various coupling partners.

The general mechanism for nickel-catalyzed electrochemical reductive cross-coupling involves the reduction of a Ni(II) precatalyst at the cathode to a more reactive Ni(0) or Ni(I) species. This species then undergoes oxidative addition with an electrophile, such as an aryl halide, to form an organonickel intermediate. Subsequent steps, which can include transmetalation or reaction with another electrophile, lead to the formation of the desired cross-coupled product and regeneration of the nickel catalyst. rsc.orgyoutube.com

Recent advancements have demonstrated the utility of this approach for the cross-electrophile coupling of aryl halides with alkyl halides or their surrogates. nih.govresearchgate.net For instance, the coupling of aryl bromides with alkylpyridinium salts, which can be derived from carboxylic acids, has been successfully achieved using an electrochemical setup. chemrxiv.org This suggests a viable pathway for the derivatization of this compound.

A typical electrochemical setup for these reactions consists of an undivided cell with a constant current power supply. The choice of electrodes, solvent, and supporting electrolyte is crucial for reaction efficiency. Common electrode materials include carbon, nickel, and stainless steel.

Table 1: Representative Conditions for Nickel-Catalyzed Electrochemical Cross-Coupling

| Parameter | Condition |

| Catalyst | NiBr2·glyme |

| Ligand | 4,4′-di-tert-butyl-2,2′-bipyridine |

| Anode | Zinc or Magnesium |

| Cathode | Glassy carbon or Stainless steel |

| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) |

| Supporting Electrolyte | Tetrabutylammonium tetrafluoroborate (TBABF4) |

| Temperature | Room temperature to 60 °C |

Note: The specific conditions can vary depending on the coupling partners and desired product.

While direct examples involving this compound are not extensively documented in the provided search results, the principles of nickel-catalyzed electrochemical cross-coupling are broadly applicable to aryl halides. wisc.edunih.gov The carboxylic acid moiety at the 6-position of the isoquinoline ring is expected to be compatible with these mild reaction conditions, potentially offering a route to novel isoquinoline derivatives with diverse functionalities. Further research in this area could lead to the development of efficient and environmentally friendly methods for the synthesis of complex molecules based on the this compound scaffold.

Silver-Catalyzed Decarboxylative Coupling Reactions

Silver-catalyzed decarboxylative coupling reactions represent a modern and efficient strategy for the formation of carbon-carbon and carbon-heteroatom bonds. bohrium.com These reactions utilize carboxylic acids as readily available, stable, and often inexpensive starting materials, which undergo decarboxylation to generate a reactive intermediate that can then couple with various partners. wikipedia.org This approach is particularly advantageous as it avoids the pre-functionalization often required in traditional cross-coupling methodologies.

The general mechanism of silver-catalyzed decarboxylative coupling often involves the formation of a silver carboxylate salt, followed by a single-electron transfer (SET) process to generate a radical intermediate upon loss of carbon dioxide. This radical can then participate in various bond-forming reactions. nih.gov Silver catalysts, typically in the form of silver salts like AgNO3 or Ag2CO3, are effective in promoting these transformations. amazonaws.com

In the context of this compound, the carboxylic acid group at the 6-position can be targeted for decarboxylative coupling. This would lead to the formation of a new bond at this position, effectively replacing the carboxylic acid group with another functionality. The bromo substituent at the 1-position offers a handle for subsequent transformations, allowing for a dual functionalization strategy.

While specific examples detailing the silver-catalyzed decarboxylative coupling of this compound are not prevalent in the provided search results, the principles of this reaction type have been demonstrated with a wide range of aromatic and aliphatic carboxylic acids. nih.gov For instance, silver-catalyzed decarboxylative bromination of aliphatic carboxylic acids has been achieved using a silver-phenanthroline complex as a catalyst. organic-chemistry.orgnih.gov

Table 2: Key Features of Silver-Catalyzed Decarboxylative Coupling Reactions

| Feature | Description |

| Catalyst | Typically Ag(I) salts (e.g., AgNO3, Ag2CO3, AgOAc) |

| Oxidant | Often required (e.g., K2S2O8, (NH4)2S2O8) to facilitate the catalytic cycle |

| Solvent | Aprotic polar solvents such as DMF, DMSO, or acetonitrile are common |

| Temperature | Reactions are often conducted at elevated temperatures (80-120 °C) |

| Substrate Scope | Broad, including aromatic, heteroaromatic, and aliphatic carboxylic acids |

The application of silver-catalyzed decarboxylative coupling to this compound could provide a direct route to 1-bromo-6-substituted isoquinolines, which are valuable intermediates in medicinal chemistry and materials science. The reaction conditions are generally tolerant of various functional groups, suggesting that the bromo substituent would remain intact during the decarboxylation process. bohrium.com

Nucleophilic Aromatic Substitution (SNAr) on Bromoisoquinolines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the modification of aromatic rings. wikipedia.org In this reaction, a nucleophile displaces a leaving group, typically a halide, on an aromatic ring that is activated by the presence of electron-withdrawing groups. libretexts.org The isoquinoline ring system, being electron-deficient, is susceptible to nucleophilic attack, particularly at positions activated by the nitrogen atom and other substituents.

In the case of 1-bromoisoquinoline derivatives, the bromine atom at the C1 position is a good leaving group and is activated by the adjacent electron-withdrawing nitrogen atom. iust.ac.ir This makes the C1 position a prime site for SNAr reactions. gcwgandhinagar.com The presence of a carboxylic acid group at the 6-position, as in this compound, further influences the reactivity of the ring system.

The mechanism of an SNAr reaction proceeds through a two-step addition-elimination pathway. youtube.com The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

The rate of SNAr reactions is influenced by several factors:

The nature of the leaving group: The reactivity generally follows the order F > Cl > Br > I, although this can be substrate-dependent. nih.gov

The strength of the nucleophile: Stronger nucleophiles generally react faster.

The presence of electron-withdrawing groups: These groups stabilize the Meisenheimer complex and accelerate the reaction. They are most effective when positioned ortho or para to the leaving group. libretexts.org

The solvent: Polar aprotic solvents, such as DMF, DMSO, and THF, are typically used to solvate the cation of the nucleophilic salt and increase the nucleophilicity of the anion. acsgcipr.org

A variety of nucleophiles can be employed in SNAr reactions with bromoisoquinolines, including alkoxides, thiolates, amines, and carbanions. This allows for the introduction of a wide range of functional groups at the C1 position.

Table 3: Examples of Nucleophiles Used in SNAr Reactions

| Nucleophile | Functional Group Introduced |

| Sodium methoxide (NaOMe) | Methoxy (-OCH3) |

| Sodium thiophenoxide (NaSPh) | Phenylthio (-SPh) |

| Piperidine | Piperidinyl |

| Malonic esters | Substituted alkyl groups |

While direct experimental data for SNAr reactions on this compound is not provided in the search results, the general principles of SNAr on activated aryl halides are well-established and applicable. wikipedia.orgnih.gov The carboxylic acid group may require protection or its anionic form under basic conditions could influence the reaction outcome.

Functionalization and Modification of the Isoquinoline Ring System

Site-Selective C-H Functionalization Strategies

Site-selective C-H functionalization has emerged as a powerful tool in organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds. organic-chemistry.org This approach offers a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. snnu.edu.cn For the isoquinoline ring system, C-H functionalization provides a direct route to modify the core structure at various positions.

Transition metal catalysis, particularly with palladium, rhodium, and ruthenium, is a cornerstone of modern C-H functionalization strategies. mdpi.com These methods often employ a directing group to control the regioselectivity of the reaction. The directing group coordinates to the metal center and positions it in proximity to a specific C-H bond, facilitating its activation.

In the context of isoquinoline derivatives, the nitrogen atom of the ring itself can act as a directing group, guiding the functionalization to the C8 position. Additionally, substituents on the isoquinoline ring can be designed to direct C-H activation to other positions. For instance, a carboxylic acid group, as in this compound, can potentially direct functionalization to the adjacent C5 or C7 positions. snnu.edu.cn

Recent research has highlighted several strategies for the C-H functionalization of isoquinolines and related heterocycles:

Palladium-catalyzed C-H activation/annulation: This has been used to synthesize isoquinolinones from N-methoxy benzamides and allenoic acid esters. mdpi.com

Rhodium-catalyzed C-H activation: Rh(III) catalysts have been employed for the synthesis of isoquinolines via C-H activation of hydrazones or oximes followed by annulation. acs.orgacs.org

Ruthenium-catalyzed C-H activation: Ru(II) catalysts have been developed for the synthesis of isoquinoline derivatives through the C-H activation/annulation of oximes with sulfoxonium ylides. rsc.org

The choice of catalyst, oxidant, and reaction conditions is crucial for achieving high selectivity and yield. Non-covalent interactions are also being explored as a means to achieve site-selectivity in C-H functionalization. nih.gov

Table 4: Transition Metals Commonly Used in Isoquinoline C-H Functionalization

| Metal | Common Oxidation State | Typical Reaction |

| Palladium (Pd) | Pd(II)/Pd(0) | Arylation, Alkenylation, Alkylation |

| Rhodium (Rh) | Rh(III)/Rh(I) | Annulation, Cyclization |

| Ruthenium (Ru) | Ru(II) | Annulation, Cyclization |

For this compound, site-selective C-H functionalization presents an attractive strategy for late-stage modification. The interplay between the directing capabilities of the isoquinoline nitrogen and the carboxylic acid group, along with the electronic effects of the bromine atom, would determine the outcome of the reaction. Further investigation is needed to explore the full potential of these methods for the derivatization of this specific compound. nih.govnih.gov

Electrophilic Substitution Reactions on the Isoquinoline Core

Electrophilic aromatic substitution is a fundamental class of reactions for the functionalization of aromatic rings. In the case of the isoquinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, the reactivity towards electrophiles is influenced by the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.com

The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Consequently, electrophilic substitution reactions on the isoquinoline core predominantly occur on the more electron-rich benzene ring. imperial.ac.uk The positions of substitution are typically C5 and C8, as the intermediates formed by attack at these positions are more stable. youtube.comquimicaorganica.org

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogenating agent such as N-bromosuccinimide (NBS) in the presence of a strong acid. google.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: These reactions are generally not successful on the isoquinoline ring itself due to the deactivating effect of the nitrogen atom and its propensity to coordinate with the Lewis acid catalyst.

For this compound, the existing substituents will further influence the regioselectivity of electrophilic substitution. The bromine atom at C1 and the carboxylic acid at C6 are both deactivating groups and will direct incoming electrophiles to specific positions. The interplay of these directing effects needs to be considered to predict the outcome of the reaction.

Table 5: Regioselectivity of Electrophilic Substitution on Isoquinoline

| Position of Attack | Stability of Intermediate | Major/Minor Product |

| C5 | More stable | Major |

| C8 | More stable | Major |

| C6 | Less stable | Minor |

| C7 | Less stable | Minor |

The reaction conditions for electrophilic substitution on isoquinolines often need to be harsher than those required for benzene due to the deactivating nature of the heterocyclic ring. gcwgandhinagar.com Despite these challenges, electrophilic substitution remains a valuable tool for introducing functional groups onto the isoquinoline core.

Catalytic Hydrogenation and Reduction of the Isoquinoline Ring

Catalytic hydrogenation is a widely used method for the reduction of aromatic and heterocyclic compounds. In the case of the isoquinoline ring system, the pyridine ring is generally more susceptible to reduction than the benzene ring. gcwgandhinagar.com The specific outcome of the hydrogenation depends on the catalyst, solvent, temperature, and pressure used.

Partial reduction of the isoquinoline ring can lead to the formation of 1,2,3,4-tetrahydroisoquinoline or 5,6,7,8-tetrahydroisoquinoline derivatives. Complete hydrogenation of both rings results in the formation of decahydroisoquinoline.

Commonly used catalysts for the hydrogenation of isoquinolines include:

Platinum (Pt): Often used as platinum oxide (Adam's catalyst), it is effective for the reduction of the pyridine ring.

Palladium (Pd): Typically used as palladium on carbon (Pd/C), it is also effective for the reduction of the pyridine ring.

Rhodium (Rh): Can be used for the hydrogenation of both rings under more forcing conditions.

Raney Nickel (Ra-Ni): A versatile catalyst that can be used for the reduction of the pyridine ring.

In addition to catalytic hydrogenation, chemical reducing agents can also be used to reduce the isoquinoline ring. For example, sodium in liquid ammonia (Birch reduction) can be used for the partial reduction of the benzene ring.

For this compound, the presence of the bromo substituent introduces the possibility of dehalogenation during catalytic hydrogenation. This is a common side reaction when using catalysts like palladium on carbon. Careful selection of the catalyst and reaction conditions is necessary to achieve selective reduction of the isoquinoline ring without affecting the bromo substituent. For example, using platinum oxide in an acidic medium can sometimes favor the reduction of the heterocyclic ring while minimizing dehalogenation.

Table 6: Common Catalysts and Products in Isoquinoline Hydrogenation

| Catalyst | Product |

| PtO2, H2, AcOH | 1,2,3,4-Tetrahydroisoquinoline |

| Pd/C, H2, EtOH | 1,2,3,4-Tetrahydroisoquinoline |

| Rh/C, H2, high pressure | Decahydroisoquinoline |

The reduction of the carboxylic acid group to an alcohol or an aldehyde is also a possible transformation under certain reducing conditions. Therefore, a careful consideration of the reactivity of all functional groups present in this compound is essential when planning a reduction reaction.

Spectroscopic and Advanced Analytical Investigations

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, offers detailed insights into the molecular vibrations and functional groups present in the compound.

FT-IR spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The spectrum of 1-Bromoisoquinoline-6-carboxylic acid displays several characteristic absorption bands that confirm its structure.

The most prominent feature is the very broad absorption band observed in the 3300–2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to strong intermolecular hydrogen bonding. vscht.czinstanano.com The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong, sharp band around 1705–1710 cm⁻¹. vscht.cz

The aromatic isoquinoline (B145761) core gives rise to several distinct absorptions. The aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹ (around 3100–3000 cm⁻¹). vscht.cz The C=C stretching vibrations within the aromatic ring system produce a series of medium to strong bands in the 1600–1400 cm⁻¹ range. vscht.czumn.edu The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 750-500 cm⁻¹. umn.edu

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| 3300–2500 | O-H stretch | Carboxylic Acid | Strong, Very Broad |

| 3100–3000 | C-H stretch | Aromatic | Weak to Medium |

| 1710–1705 | C=O stretch | Carboxylic Acid | Strong |

| 1600–1585 | C=C stretch | Aromatic Ring | Medium |

| 1500–1400 | C=C stretch | Aromatic Ring | Medium to Strong |

| 1300–1200 | C-O stretch / O-H bend | Carboxylic Acid | Medium |

| ~900 | O-H bend (out-of-plane) | Carboxylic Acid Dimer | Medium, Broad |

| 750-500 | C-Br stretch | Bromo Group | Medium to Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. nih.govspectroscopyonline.com In the spectrum of this compound, the symmetric stretching vibrations of the aromatic ring system are expected to be prominent. nih.gov Specifically, the ring breathing modes of the isoquinoline system would yield strong and sharp signals, which are highly characteristic of the molecular skeleton. nih.govrsc.org

While the C=O stretch is also visible in Raman spectra, it is typically weaker than in FT-IR. Conversely, the C=C and C-C stretching vibrations of the aromatic rings are often stronger and more clearly resolved. s-a-s.org The C-Br vibration also gives a characteristic Raman signal. This technique is valuable for confirming the integrity of the fused aromatic ring structure.

Table 2: Expected FT-Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| 3100–3000 | C-H stretch | Aromatic | Medium |

| 1610–1590 | C=C stretch | Aromatic Ring | Strong |

| ~1000 | Ring Breathing Mode | Isoquinoline System | Strong |

| 750-500 | C-Br stretch | Bromo Group | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. For this compound, the carboxylic acid proton (–COOH) is expected to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm, and often in the 10-13 ppm range. orgchemboulder.comorgchemboulder.com The protons on the isoquinoline ring will resonate in the aromatic region (7.0–9.0 ppm). mdpi.comchemicalbook.com Due to the electron-withdrawing effects of the bromine atom, the carboxylic acid group, and the ring nitrogen, all aromatic protons are expected to be shifted downfield. The specific chemical shifts and coupling patterns allow for the assignment of each proton to its position on the ring.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. The carbon of the carbonyl group (C=O) in the carboxylic acid is the most downfield signal, typically appearing in the 165–180 ppm range. compoundchem.com The ten carbons of the isoquinoline ring system will resonate between approximately 120 and 150 ppm. mdpi.comoregonstate.edu The carbon atom directly bonded to the bromine (C1) will be shifted due to the halogen's influence. Quaternary carbons, those without attached protons, generally show weaker signals.

Table 3: Predicted ¹H NMR Chemical Shift Assignments for this compound (in DMSO-d₆)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

| H3 | ~8.0-8.2 | Doublet |

| H4 | ~7.6-7.8 | Doublet |

| H5 | ~8.2-8.4 | Doublet |

| H7 | ~8.1-8.3 | Doublet of Doublets |

| H8 | ~8.8-9.0 | Doublet |

| 6-COOH | >10 | Broad Singlet |

Table 4: Predicted ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)

| Carbon Position | Chemical Shift (δ, ppm) |

| C1 | ~140-142 |

| C3 | ~122-124 |

| C4 | ~135-137 |

| C4a | ~128-130 |

| C5 | ~125-127 |

| C6 | ~131-133 |

| C7 | ~129-131 |

| C8 | ~130-132 |

| C8a | ~145-147 |

| 6-COOH | ~165-168 |

Advanced 2D NMR Techniques for Structural Elucidation

To unambiguously confirm the assignments made from 1D NMR spectra, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between H3 and H4, as they are on adjacent carbons. Similarly, correlations would be observed between H7 and H8, and between H5 and the proton at H4 across the peri-position, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This would definitively link the proton signals in Table 3 to their corresponding carbon signals in Table 4 (e.g., H3 to C3, H4 to C4, etc.), simplifying the assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for assigning quaternary carbons and piecing together the molecular fragments. For example, the proton at H5 would show a correlation to the carboxylic acid carbon (C=O), confirming the position of the acid group at C6. Likewise, H7 would show correlations to C5 and C8a, helping to lock in the assignments of the entire ring system.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended conjugated π-system of the this compound molecule is expected to absorb UV radiation, leading to π → π* transitions. nih.gov Aromatic systems like isoquinoline typically show multiple absorption bands. libretexts.org The presence of the carboxylic acid and bromine substituents can cause shifts in the absorption maxima (λmax) compared to the parent isoquinoline molecule. The primary absorptions are expected in the 220-350 nm range, which is characteristic of fused aromatic ring systems. libretexts.orgmasterorganicchemistry.com

Table 5: Expected UV-Vis Absorption Data for this compound

| Approx. λmax (nm) | Type of Electronic Transition |

| ~230 | π → π |

| ~280 | π → π |

| ~330 | π → π* |

Mass Spectrometry for Molecular Characterization and Derivatization Analysis

Mass spectrometry serves as a pivotal analytical technique for the molecular characterization of this compound and its derivatives. It provides essential information regarding the molecular weight and structural integrity of the compound and is invaluable for analyzing the products of derivatization reactions.

Molecular Ion and Isotopic Pattern

The mass spectrum of this compound is expected to exhibit a distinct molecular ion peak. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments. Bromine has two stable isotopes, 79Br and 81Br, which have a near 1:1 natural abundance. youtube.com This results in two peaks of almost equal intensity separated by two mass-to-charge units (m/z). This M+2 peak is a signature indicator for the presence of a single bromine atom in the molecule or fragment. youtube.com

Predicted Fragmentation Pattern

Aromatic carboxylic acids typically undergo fragmentation through the loss of the hydroxyl radical (•OH) and the entire carboxyl group (•COOH). libretexts.orgyoutube.com Furthermore, the loss of carbon dioxide (CO₂) is another common fragmentation pathway. chempap.org For the isoquinoline core, fragmentation could involve the loss of small neutral molecules such as hydrogen cyanide (HCN). chempap.org

The table below outlines the predicted major fragments for this compound.

| Fragment Ion | Proposed Structure | m/z (79Br) | m/z (81Br) | Neutral Loss |

|---|---|---|---|---|

| [M]⁺ | 1-Bromoisoquinoline-6-carbonyl cation | 251 | 253 | - |

| [M-OH]⁺ | 1-Bromoisoquinoline-6-carbonyl cation | 234 | 236 | •OH |

| [M-COOH]⁺ | 1-Bromoisoquinolinyl cation | 206 | 208 | •COOH |

| [M-CO₂]⁺ | 1-Bromoisoquinoline radical cation | 207 | 209 | CO₂ |

| [M-Br]⁺ | Isoquinoline-6-carboxylic acid cation | 172 | - | •Br |

| [M-COOH-HCN]⁺ | Bromonaphthalenyl cation | 179 | 181 | •COOH, HCN |

Derivatization Analysis

Mass spectrometry is also a crucial tool for the analysis of derivatives of this compound. Derivatization is often employed to enhance the volatility or ionization efficiency of a compound for techniques like gas chromatography-mass spectrometry (GC-MS) or to introduce a specific tag for improved detection in liquid chromatography-mass spectrometry (LC-MS).

For instance, esterification of the carboxylic acid group with an alcohol (e.g., methanol or ethanol) would result in a derivative with a higher molecular weight. The mass spectrum of such a derivative would show a molecular ion peak corresponding to the mass of the ester. The fragmentation pattern would also be altered, with characteristic losses of the alkoxy group. Analysis of the mass spectrum allows for the confirmation of the successful derivatization and the characterization of the resulting product.

Computational Chemistry and Theoretical Insights

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is employed to predict a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics, by calculating the electron density. For the analysis of 1-Bromoisoquinoline-6-carboxylic acid, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31+G(d,p), would provide a comprehensive understanding of its chemical nature. mdpi.comnih.gov

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy. nih.gov

For this compound, this analysis would reveal the precise spatial orientation of the isoquinoline (B145761) core, the bromine atom, and the carboxylic acid group. Key parameters such as the C-Br, C-C, C-N, C=O, and O-H bond lengths, as well as the angles between these bonds, would be determined. Conformational analysis would focus on the orientation of the carboxylic acid group relative to the isoquinoline ring, identifying the most stable rotamer (rotational isomer). The planarity of the bicyclic isoquinoline ring system and any distortions caused by the bulky bromine and carboxylic acid substituents would also be quantified.

While direct data is unavailable, studies on similar molecules like phenyl quinoline-2-carboxylate show that the quinoline (B57606) group maintains its planarity, with the substituent group (the carboxylate) being slightly twisted relative to the ring. researchgate.net For this compound, one would expect the isoquinoline ring to be largely planar, with the C-Br bond in the plane of the ring and the -COOH group potentially twisted due to steric interactions.

Illustrative Data: Optimized Geometrical Parameters of a Related Quinoline Derivative This table presents typical data obtained from DFT calculations for a related quinoline structure to illustrate the expected parameters.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C=O | ~1.21 |

| Bond Length | C-O | ~1.36 |

| Bond Length | C-Br | ~1.90 |

| Bond Length | C-C (aromatic) | ~1.39 - 1.42 |

| Bond Angle | O=C-O | ~123 |

| Bond Angle | C-C-Br | ~120 |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. nih.gov

For this compound, these calculations would predict characteristic vibrational modes. Key frequencies would include:

O-H stretching of the carboxylic acid group, typically a broad band around 3000-3300 cm⁻¹.

C=O stretching of the carbonyl group, a strong, sharp peak expected around 1700-1750 cm⁻¹.

C-Br stretching , which would appear at a lower frequency, typically in the 500-650 cm⁻¹ range.

C=C and C=N stretching vibrations within the isoquinoline ring, found in the 1400-1650 cm⁻¹ region.

C-H stretching and bending modes for the aromatic protons.

By correlating these theoretical frequencies with experimentally obtained IR and Raman spectra, a detailed assignment of the spectral bands can be achieved, confirming the molecular structure.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO : Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO : Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive. mdpi.com

For this compound, the HOMO is expected to be distributed over the electron-rich isoquinoline ring system, while the LUMO would also be located on the ring, particularly on the carbon atoms susceptible to nucleophilic attack. The electron-withdrawing nature of the bromine atom and the carboxylic acid group would likely lower both the HOMO and LUMO energy levels and influence the size of the energy gap. DFT studies on substituted quinolines have shown that such analyses are effective in predicting reactivity. nih.gov

Illustrative Data: Frontier Molecular Orbital Energies of a Related Tetrahydroisoquinoline Derivative This table provides example energy values from a DFT study on a related compound to illustrate the concept. mdpi.com

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.gov The map is color-coded:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas, are susceptible to electrophilic attack.

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas, are susceptible to nucleophilic attack.

Green : Regions of neutral potential.

For this compound, the MEP map would show a high negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the isoquinoline ring, making them likely sites for protonation or interaction with electrophiles. A positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group and potentially on the carbon atom attached to the bromine, indicating sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the extent of electron delocalization and intramolecular charge transfer. nih.gov

In the context of this compound, NBO analysis would:

Calculate the natural charges on each atom, revealing the polarity of bonds like C-Br and C=O.

Identify significant donor-acceptor interactions, such as those between the lone pairs on the oxygen or nitrogen atoms and the antibonding orbitals (π*) of the aromatic ring. These interactions are measured by a stabilization energy, E(2), where a higher value indicates stronger delocalization.

Confirm the Lewis structure of the molecule and quantify deviations from it due to resonance and hyperconjugation effects. This provides insight into the stability conferred by electron delocalization across the isoquinoline system.

DFT can also be used to calculate key thermodynamic properties of a molecule at a given temperature. These properties are derived from the vibrational analysis and provide information about the molecule's stability and behavior under different thermal conditions. nih.gov

Calculated properties for this compound would include:

Zero-point vibrational energy (ZPVE) : The energy of the molecule at 0 Kelvin due to its vibrational motion.

Enthalpy (H) and Gibbs Free Energy (G) : These values are crucial for predicting the spontaneity of reactions involving the molecule.

Entropy (S) and Heat Capacity (Cv) : These properties describe the molecule's thermal energy distribution.

These thermodynamic parameters are essential for understanding the stability of the molecule and predicting its equilibrium behavior in chemical reactions.

Quantum Chemical Calculations Beyond DFT

While Density Functional Theory (DFT) is a workhorse in computational chemistry, more advanced and computationally intensive methods, often referred to as ab initio methods, can provide a higher level of accuracy for certain electronic properties. For a molecule such as this compound, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), would offer a more rigorous treatment of electron correlation. These methods are particularly crucial for accurately predicting properties like excited state energies, non-covalent interactions, and reaction barriers where DFT might be less reliable.

A hypothetical application of these methods could involve a comparative study of the geometric parameters and electronic structure of this compound, benchmarking the results against DFT and experimental data if available. Such a study would provide a deeper understanding of the electron distribution and the influence of the bromine and carboxylic acid substituents on the isoquinoline core.

| Computational Method | Potential Application for this compound | Expected Insights |

| Møller-Plesset Perturbation Theory (MP2) | Optimization of molecular geometry and calculation of vibrational frequencies. | More accurate prediction of bond lengths, angles, and infrared spectra compared to standard DFT. |

| Coupled Cluster Singles and Doubles with Perturbative Triples (CCSD(T)) | Calculation of highly accurate single-point energies for different conformers or transition states. | "Gold standard" benchmark energies to assess the accuracy of other computational methods. |

| Complete Active Space Self-Consistent Field (CASSCF) | Investigation of excited states and photochemical reactivity. | Understanding of the electronic transitions involved in UV-Vis absorption and potential photochemical reaction pathways. |

Mechanistic Elucidation through Computational Modeling of Reaction Pathways

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reactions. For this compound, this could involve modeling its synthesis or its participation in subsequent chemical transformations. By locating transition states and calculating activation energies, a detailed, step-by-step understanding of the reaction mechanism can be achieved.

For instance, the synthesis of this compound itself could be modeled to understand the regioselectivity of the bromination step. Furthermore, its potential use in cross-coupling reactions, a common application for bromo-aromatic compounds, could be investigated. Computational studies could predict the most favorable catalytic cycle, identify key intermediates, and explain the observed product distributions.

| Reaction Type | Computational Modeling Approach | Potential Findings |

| Synthesis of this compound | Locating transition states and calculating reaction energy profiles for different bromination pathways. | Elucidation of the factors controlling the position of bromination on the isoquinoline-6-carboxylic acid scaffold. |

| Suzuki Cross-Coupling | Modeling the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. | Prediction of reaction feasibility with different boronic acids and optimization of catalyst and reaction conditions. |

| Nucleophilic Aromatic Substitution | Calculating the activation barriers for the substitution of the bromine atom by various nucleophiles. | Understanding the reactivity of the C1-Br bond and predicting the viability of different substitution reactions. |

Prediction and Validation of Spectroscopic Data through Theoretical Calculations

Theoretical calculations are routinely used to predict various spectroscopic properties, which can then be compared with experimental data for structure validation. For this compound, this would involve the prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed to calculate NMR chemical shifts (¹H and ¹³C). Theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. A strong correlation between the calculated and experimentally obtained spectra would provide high confidence in the assigned structure of the molecule.

| Spectroscopic Technique | Theoretical Method | Predicted Data for this compound |

| ¹H and ¹³C NMR | GIAO (Gauge-Independent Atomic Orbital) | Chemical shifts for all hydrogen and carbon atoms in the molecule. |

| Infrared (IR) Spectroscopy | Calculation of vibrational frequencies and intensities | Positions and relative intensities of characteristic vibrational modes (e.g., C=O stretch of the carboxylic acid, C-Br stretch, aromatic C-H bends). |

| UV-Visible Spectroscopy | Time-Dependent Density Functional Theory (TD-DFT) | Wavelengths of maximum absorption (λmax) and corresponding oscillator strengths for electronic transitions. |

Role As a Building Block in Complex Organic Synthesis

Precursor for the Synthesis of Diverse Heterocyclic Compounds

The isoquinoline (B145761) nucleus is a common feature in many natural products and pharmacologically active compounds. nih.gov 1-Bromoisoquinoline-6-carboxylic acid can serve as a starting point for the synthesis of a variety of fused heterocyclic systems. The reactivity of the bromine atom at the 1-position and the carboxylic acid at the 6-position allows for sequential or one-pot reactions to build additional rings onto the isoquinoline core.

For instance, the bromo group can be subjected to transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions, to introduce carbon or nitrogen-based substituents. wikipedia.orgwikipedia.orgorganic-chemistry.org These substituents can then participate in intramolecular cyclization reactions, often promoted by the carboxylic acid group (or a derivative thereof), to form fused polycyclic systems. While specific examples for this compound are not extensively documented in publicly available literature, the synthesis of fused heterocycles from analogous bromo- and chloro-substituted quinolines and isoquinolines is a well-established strategy. rsc.orgnih.gov For example, the reaction of a bromo-substituted quinoline (B57606) with a suitable coupling partner can introduce a side chain that subsequently cyclizes to form a new heterocyclic ring.

The following table illustrates potential palladium-catalyzed cross-coupling reactions that could be applied to this compound to generate precursors for diverse heterocyclic compounds.

| Reaction Name | Coupling Partner | Potential Product Type |

| Suzuki Coupling | Aryl or heteroaryl boronic acid | 1-Aryl/heteroaryl-isoquinoline-6-carboxylic acid |

| Sonogashira Coupling | Terminal alkyne | 1-Alkynyl-isoquinoline-6-carboxylic acid |

| Buchwald-Hartwig Amination | Amine | 1-Amino-isoquinoline-6-carboxylic acid |

These initial products can then undergo further transformations, such as intramolecular amidation or cyclization reactions, to yield complex, multi-ring heterocyclic structures.

Utility in the Construction of Functionally Diverse Isoquinoline Derivatives

The dual functionality of this compound provides a platform for creating a library of isoquinoline derivatives with diverse functional groups at two distinct positions. The bromo group at C-1 can be replaced with a variety of substituents using modern cross-coupling methodologies. This allows for the introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups, among others. nih.govrsc.org

Simultaneously, the carboxylic acid group at C-6 can be converted into a range of other functional groups. Standard transformations of carboxylic acids include conversion to esters, amides, acid chlorides, and alcohols. nih.gov Each of these new functional groups can then be used for further derivatization, leading to a vast array of functionally diverse isoquinoline derivatives.

For example, a Suzuki coupling reaction could be used to introduce a phenyl group at the C-1 position, followed by the conversion of the carboxylic acid at the C-6 position into a methyl ester. This would yield methyl 1-phenylisoquinoline-6-carboxylate. Alternatively, a Sonogashira coupling could introduce an ethynyl (B1212043) group at C-1, and the carboxylic acid could be reacted with an amine to form an amide.

The table below outlines some of the potential functional group transformations for this compound.

| Functional Group | Reagent/Condition | Product Functional Group |

| Carboxylic Acid | SOCl₂ | Acid Chloride |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amine, Coupling Agent | Amide |

| Bromo Group | Arylboronic acid, Pd catalyst | Aryl group |

| Bromo Group | Terminal alkyne, Pd/Cu catalyst | Alkynyl group |

| Bromo Group | Amine, Pd catalyst | Amino group |

The ability to independently modify two positions on the isoquinoline core makes this compound a powerful tool for generating chemical diversity.

Strategies for the Development of Advanced Scaffolds in Medicinal Chemistry Research

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.gov Derivatives of isoquinoline have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound can be utilized to develop advanced molecular scaffolds for drug discovery programs.

One common strategy in medicinal chemistry is "scaffold hopping," where a known active core structure is modified to improve properties such as potency, selectivity, or pharmacokinetic profile. The functional handles on this compound allow for systematic modifications to explore the structure-activity relationship (SAR). For example, a library of compounds could be synthesized by varying the substituent at the C-1 position through cross-coupling reactions while keeping the carboxylic acid at C-6 constant, or vice versa.

Furthermore, the carboxylic acid group can act as a bioisostere or be replaced by one. Bioisosteres are functional groups that have similar physicochemical properties and can elicit a similar biological response. openmedicinalchemistryjournal.com For instance, the carboxylic acid could be replaced with a tetrazole or a hydroxamic acid to modulate the acidity and binding interactions with a biological target.

The development of advanced scaffolds from this compound would likely involve a multi-step synthetic approach. A hypothetical strategy could be:

Functionalization at C-1: Introduction of a key pharmacophoric group via a Suzuki or other cross-coupling reaction.

Modification of the Carboxylic Acid: Conversion of the C-6 carboxylic acid to an amide or ester to interact with a specific pocket of a target protein.

Further Derivatization: If necessary, further modifications can be made to fine-tune the properties of the molecule.

While direct examples of the use of this compound in published medicinal chemistry research are limited, the principles of scaffold-based drug design strongly suggest its potential as a valuable starting material for the creation of novel therapeutic agents.

Future Research Directions and Unresolved Challenges

Development of Highly Efficient and Sustainable Synthetic Routes

The creation of complex molecules like 1-bromoisoquinoline-6-carboxylic acid necessitates multi-step synthetic sequences. A primary challenge lies in developing routes that are not only high-yielding but also adhere to the principles of green chemistry, minimizing waste and avoiding hazardous reagents. mdpi.com

Current synthetic strategies for related compounds, such as 6-bromoisoquinoline, often involve classical methods like the Pomeranz–Fritsch–Bobbitt synthesis or multi-step sequences starting from commercially available materials like 4-bromobenzaldehyde. nih.govchemicalbook.com These methods can suffer from harsh reaction conditions, the use of toxic reagents, and lengthy procedures. chemicalbook.com Similarly, the synthesis of quinoline (B57606) carboxylic acids can be achieved through methods like the Doebner reaction, but applying these to generate the specific substitution pattern of the target molecule remains a significant hurdle. nih.govmdpi.com